Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one
Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, sp³-rich saturated heterocycles have largely replaced flat, sp²-hybridized aromatic rings to improve solubility, metabolic stability, and target specificity. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS: 1599164-51-8) represents a highly specialized, bifunctional building block utilized in modern medicinal chemistry[1]. Featuring a conformationally restricted pyrrolidine core, a sterically demanding C2-methyl group, and a flexible, hydrogen-bonding methoxyacetyl side chain, this compound is increasingly integrated into the design of complex kinase inhibitors and mutant KRAS modulators[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, validated synthetic methodologies, and handling protocols for drug development professionals.
Physicochemical Profiling & Structural Elucidation
The utility of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one stems from its unique combination of functional groups. The secondary amine of the pyrrolidine ring serves as a versatile synthetic handle (e.g., for S_NAr reactions or Buchwald-Hartwig cross-couplings), while the methoxyketone moiety provides dual hydrogen-bond acceptors capable of interacting with solvent-exposed regions or specific amino acid residues in target binding pockets[1].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, critical for predicting its behavior in Lipinski-compliant drug design[1].
| Property | Value / Description |
| Chemical Name | 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one |
| CAS Registry Number | 1599164-51-8 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| SMILES String | O=C(COC)C1CCNC1C |
| Topological Polar Surface Area (TPSA) | 38.33 Ų |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 3 (Amine N, Ketone O, Methoxy O) |
| Rotatable Bonds | 3 |
| Purity Standard (Commercial) | ≥95% |
Stereochemical Considerations
The presence of the C2-methyl group and the C3-methoxyacetyl group introduces two contiguous chiral centers, resulting in four possible stereoisomers (two cis enantiomers and two trans enantiomers). The relative stereochemistry dictates the dihedral angle between the methyl group and the ketone, profoundly impacting the molecule's ability to fit into tight enzymatic pockets. In advanced pharmaceutical applications, such as the synthesis of KRAS G12C inhibitors, specific enantiomers (e.g., the (2R,3R) or (2S,3S) configurations) are isolated or synthesized asymmetrically to maximize target affinity[2][3].
Pharmacological Utility & Target Binding
The structural architecture of this compound is engineered for high-affinity target engagement. The C2-methyl group acts as a steric restrictor, locking the pyrrolidine ring into a preferred envelope conformation. This reduces the entropic penalty upon binding to a target protein[2].
Pharmacophore mapping of the compound's functional groups and putative target interactions.
When incorporated into larger scaffolds (such as pyrido[4,3-d]pyrimidines), the secondary amine is typically functionalized, leaving the methoxyketone to project outward. This projection can form crucial hydrogen bonds with the peptide backbone of the target's hinge region or stabilize the molecule within solvent-exposed channels, a strategy frequently employed in the development of mutant KRAS inhibitors and deubiquitinating enzyme (DUB) modulators[2][3].
Chemical Synthesis & Derivation Strategies
Synthesizing 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one requires precise control over the ketone formation to prevent over-alkylation. The most reliable, self-validating protocol utilizes a Weinreb Amide intermediate . This approach leverages the stable chelate formed by the N,O-dimethylhydroxylamine group, which traps the organometallic intermediate and prevents the formation of a tertiary alcohol, releasing the desired ketone only upon acidic workup.
Step-by-Step Experimental Protocol
Prerequisites: All reactions involving organometallic reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Step 1: Formation of the Weinreb Amide
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Reagents: 1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (1.0 eq)[3], N,O-dimethylhydroxylamine hydrochloride (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
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Procedure: Dissolve the Boc-protected acid in anhydrous DMF at 0 °C. Add DIPEA, followed by HATU. Stir for 15 minutes to generate the active ester.
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Addition: Add N,O-dimethylhydroxylamine hydrochloride. Allow the reaction to warm to room temperature and stir for 4 hours.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the Weinreb amide. Causality Check: HATU is selected over EDC/HOBt for its superior efficiency in coupling sterically hindered secondary carboxylic acids (due to the adjacent C2-methyl group).
Step 2: Grignard Addition for Methoxyketone Formation
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Reagents: Weinreb amide intermediate (1.0 eq), (Methoxymethyl)magnesium chloride (1.5 eq, 1M in THF), anhydrous THF.
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Procedure: Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
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Addition: Dropwise add (Methoxymethyl)magnesium chloride over 30 minutes. Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
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Workup: Carefully quench the tetrahedral intermediate with 1M HCl at 0 °C. Extract with EtOAc, dry, and concentrate to yield the Boc-protected methoxyketone.
Step 3: Boc Deprotection
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Reagents: Boc-protected methoxyketone, 4M HCl in Dioxane.
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Procedure: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (10 eq) at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases.
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Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one as its hydrochloride salt.
Stepwise synthetic workflow for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one via Weinreb amide.
Handling, Stability, and Storage Protocols
To maintain the integrity of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, strict handling protocols must be observed:
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Hygroscopicity: As a secondary amine (especially if isolated as a free base), the compound is highly hygroscopic. It will rapidly absorb atmospheric moisture, which can complicate accurate weighing and stoichiometry in subsequent reactions. It is highly recommended to store and handle the compound as its hydrochloride salt[1].
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Storage Conditions: Store in a tightly sealed container at 2-8 °C[1]. For long-term storage (months to years), storage under an inert gas (Argon) at -20 °C is advised to prevent N-oxidation.
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Reactivity Warnings: The free base is susceptible to forming carbamates upon prolonged exposure to atmospheric CO₂. Always flush storage vials with inert gas after opening.
References
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[2] Google Patents. WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. Retrieved from:
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[3] Google Patents. WO2016046530A1 - Novel compounds (Deubiquitinating enzyme inhibitors). Retrieved from:
